REACTION_SMILES
|
[Cl:13][c:14]1[cH:15][cH:16][c:17]([NH:18][CH3:19])[cH:20][cH:21]1.[Cl:1][c:2]1[n:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[c:10]([Cl:12])[n:11]1>>[Cl:1][c:2]1[n:3][c:4]2[cH:5][cH:6][cH:7][cH:8][c:9]2[c:10]([N:18]([c:17]2[cH:16][cH:15][c:14]([Cl:13])[cH:21][cH:20]2)[CH3:19])[n:11]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CNc1ccc(Cl)cc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1nc(Cl)c2ccccc2n1
|
Name
|
|
Type
|
product
|
Smiles
|
CN(c1ccc(Cl)cc1)c1nc(Cl)nc2ccccc12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |